REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[CH:5]=[CH:4][C:3]=1[OH:12].[CH3:13]OS(C1C=CC(C)=CC=1)(=O)=O.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[C:6]([CH3:11])[CH:5]=[CH:4][C:3]=1[O:12][CH3:13] |f:2.3.4|
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Name
|
|
Quantity
|
32.12 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1[N+](=O)[O-])C)O
|
Name
|
|
Quantity
|
35.78 g
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
28.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
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12 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered
|
Type
|
CUSTOM
|
Details
|
leaving a tan solid
|
Type
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CONCENTRATION
|
Details
|
The filtrate is concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with 10% aqueous sodium hydroxide solution and saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The remaining ethyl acetate layer is dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a dark oil which
|
Type
|
DISTILLATION
|
Details
|
is distilled (T=80°-87° C./50μ)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC(=C1[N+](=O)[O-])C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.95 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |